molecular formula C9H14N2O B13314432 4-(Butan-2-yloxy)pyridin-3-amine

4-(Butan-2-yloxy)pyridin-3-amine

Cat. No.: B13314432
M. Wt: 166.22 g/mol
InChI Key: DVWAZPQVWJQCFA-UHFFFAOYSA-N
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Description

4-(Butan-2-yloxy)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a butan-2-yloxy group at the 4-position and an amine group at the 3-position. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yloxy)pyridin-3-amine typically involves the reaction of 4-hydroxypyridine with 2-bromobutane under basic conditions to form the butan-2-yloxy group. This is followed by the introduction of the amine group at the 3-position through nucleophilic substitution reactions. Common reagents used in these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the coupling reactions. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yloxy)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the 3-position or 4-position of the pyridine ring.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid (AcOH)

    Reduction: LiAlH4, palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), DMF, THF

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyridine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(Butan-2-yloxy)pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Butan-2-yloxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include binding to active sites, altering enzyme conformation, and affecting signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Butan-2-yloxy)pyridine: Lacks the amine group at the 3-position.

    3-Aminopyridine: Lacks the butan-2-yloxy group at the 4-position.

    4-(Methoxy)pyridin-3-amine: Contains a methoxy group instead of a butan-2-yloxy group.

Uniqueness

4-(Butan-2-yloxy)pyridin-3-amine is unique due to the presence of both the butan-2-yloxy group and the amine group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

4-butan-2-yloxypyridin-3-amine

InChI

InChI=1S/C9H14N2O/c1-3-7(2)12-9-4-5-11-6-8(9)10/h4-7H,3,10H2,1-2H3

InChI Key

DVWAZPQVWJQCFA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=NC=C1)N

Origin of Product

United States

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